3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole
Overview
Description
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-B]thiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both imidazole and thiazole rings in the structure imparts unique chemical properties to the compound, making it a valuable scaffold for drug discovery and development.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a related class of compounds, have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been used as antituberculosis agents , and have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Related compounds have shown to exhibit cytotoxic activity on cancer cells . The compound interacts with its targets, leading to changes such as mitochondrial membrane depolarization, multicaspase activation, and ultimately apoptosis .
Biochemical Pathways
Related compounds have been shown to affect various pathways leading to apoptosis in cancer cells .
Pharmacokinetics
Imidazole, a related compound, is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .
Result of Action
Related compounds have shown significant cytotoxic activity on cancer cells . For instance, one compound exhibited an IC50 value of 9.76 µM and a selectivity index (SI) value of 14.99 on MCF-7 cells .
Action Environment
The introduction of more fluorine atoms into the benzene ring of the primary ligand of related compounds has been shown to significantly improve their thermal stability, photoluminescence quantum yield (plqy), lumo energy level, and luminous efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiourea, acetone, and 2-bromopyridine under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazo[2,1-B]thiazole derivatives.
Substitution: Formation of substituted imidazo[2,1-B]thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its potential use in the treatment of infectious diseases and cancer.
Industry: Used in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Known for their anti-tuberculosis activity.
Imidazo[1,2-a]pyrimidines: Studied for their wide range of applications in medicinal chemistry.
3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole: Used in the synthesis of phosphorescent materials.
Uniqueness
3-Methyl-6-(pyridin-2-YL)imidazo[2,1-B]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of imidazole and thiazole rings, along with the pyridine moiety, makes it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
3-methyl-6-pyridin-2-ylimidazo[2,1-b][1,3]thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3S/c1-8-7-15-11-13-10(6-14(8)11)9-4-2-3-5-12-9/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQLRIDRLKDYCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC(=CN12)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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